

Technical Guide: 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

CAS No.: 1186405-09-3

Cat. No.: B1389501

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Executive Summary

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (CAS 1186405-09-3) is a highly specialized halogenated pyridine scaffold used primarily as a regioselective building block in the synthesis of complex agrochemicals and pharmaceutical agents. Its unique substitution pattern—featuring a labile iodide at C-3, a nucleophilic substitution-prone chloride at C-2, and a lipophilic trifluoromethyl group at C-4—allows for orthogonal functionalization strategies. This guide details its identification, validated synthetic protocols, reactivity profiles, and safety handling.

Compound Identity & Physical Properties

Property	Data
Chemical Name	2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
CAS Registry Number	1186405-09-3
Molecular Formula	
Molecular Weight	307.44 g/mol
MDL Number	MFCD12827836
Appearance	Off-white to pale yellow solid
Melting Point	~65–70 °C (Typical for analogous iodopyridines)
Solubility	Soluble in DCM, THF, EtOAc; Insoluble in water
Storage	2–8 °C, Light-sensitive (Store under Inert Gas)

Synthesis: Directed Ortho-Lithiation (DoM)

The most robust and field-proven synthetic route utilizes Directed Ortho-Metalation (DoM). The C-3 proton of the precursor, 2-chloro-4-(trifluoromethyl)pyridine, is rendered highly acidic due to the synergistic electron-withdrawing effects of the adjacent chlorine (inductive,

-withdrawing) and the trifluoromethyl group (strong inductive,

-withdrawing).

Reaction Mechanism[1][2][3]

- Deprotonation: Lithium diisopropylamide (LDA) selectively removes the C-3 proton at low temperature (-78 °C) to form the lithiated intermediate.
- Electrophilic Quench: Iodine () is added to the lithiated species, effecting a halogen exchange to yield the 3-iodo product.

Step-by-Step Protocol

Reagents:

- Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) [1.0 eq]
- Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane [1.1–1.2 eq]
- Electrophile: Iodine () [1.2 eq], dissolved in anhydrous THF
- Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
- Base Addition: Add LDA solution dropwise via syringe, maintaining internal temperature below -70 °C.
- Substrate Addition: Dissolve the starting pyridine in minimal THF and add dropwise to the LDA solution. Stir at -78 °C for 1–2 hours to ensure complete lithiation (formation of the 3-lithio species).
 - Note: The solution often turns a deep red/orange color upon lithiation.
- Quench: Add the Iodine/THF solution dropwise. The color will fade/change as the iodine is consumed.
- Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous (sodium thiosulfate) to reduce excess iodine. Extract with Ethyl Acetate ().
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram



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Figure 1: Validated synthetic workflow via Directed Ortho-Metalation (DoM).

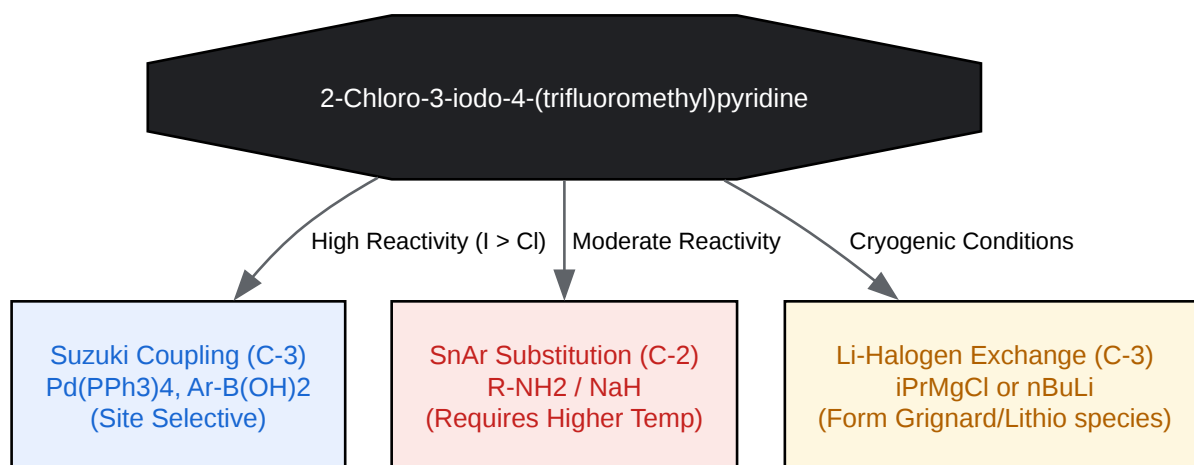
Reactivity Profile & Chemoselectivity

The scaffold offers three distinct handles for functionalization, allowing for "programmed" synthesis where reactions occur in a specific order based on reactivity differences.

The "Orthogonal" Reactivity Map

- **C-3 Iodine (Most Reactive):** The C-I bond is the weakest. It is the primary site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Negishi) or Lithium-Halogen exchange.
- **C-2 Chlorine (Moderately Reactive):** Activated by the electron-withdrawing ring nitrogen and the para-trifluoromethyl group. It undergoes Nucleophilic Aromatic Substitution () with amines, thiols, or alkoxides.
- **C-4 Trifluoromethyl (Stable):** Generally inert under standard coupling conditions; serves to modulate lipophilicity () and metabolic stability.

Strategic Functionalization Diagram



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Figure 2: Chemoselective reaction pathways. The C-3 Iodine allows for initial carbon-carbon bond formation without disturbing the C-2 Chlorine.

Safety & Handling (E-E-A-T)

As a halogenated pyridine, this compound poses specific hazards. Protocols must be strictly enforced.

- Hazard Statements (GHS):
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling:
 - Engineering Controls: Always handle inside a certified chemical fume hood.
 - PPE: Nitrile gloves (double gloving recommended for organolithium steps), safety goggles, and lab coat.
 - Storage: Store under inert atmosphere (Argon) at 2–8 °C. Iodine-containing compounds can degrade/discolor upon light exposure.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed protocols on Pyridine DoM chemistry). [\[Link\]](#)
- Accela Chem.Catalog Entry: **2-Chloro-3-iodo-4-(trifluoromethyl)pyridine**. [\[Link\]](#)
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